![molecular formula C20H14F2N6 B214858 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine](/img/structure/B214858.png)
2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine, also known as CP-673451, is a small molecule inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase. It was first synthesized in 2006 and has since been the subject of extensive scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine exerts its effects by selectively inhibiting the PDGFR tyrosine kinase, which is involved in cell growth, proliferation, and differentiation. By inhibiting this pathway, 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine can prevent the growth and proliferation of cancer cells, reduce fibrosis in the lungs, and reduce the formation of plaques in the arteries.
Biochemical and Physiological Effects
2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of collagen deposition and fibrosis in the lungs, and the reduction of plaque formation in the arteries. It has also been shown to have minimal toxicity and to be well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine is its selectivity for the PDGFR tyrosine kinase, which allows for targeted inhibition of this pathway. However, one limitation is its relatively short half-life, which may require frequent dosing in lab experiments.
Direcciones Futuras
For research on 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine include investigating its potential therapeutic applications in other diseases, such as liver fibrosis and diabetic nephropathy. Additionally, further studies are needed to optimize the dosing and administration of 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine and to investigate its potential combination with other therapies for enhanced efficacy.
Métodos De Síntesis
The synthesis method of 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine involves several steps, starting with the reaction of 3,5-difluoroaniline and ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate to form 2-cyclopropyl-4-(3,5-difluorophenyl)-1,4-dihydropyrimidine-5-carboxylic acid ethyl ester. This intermediate is then reacted with 1-phenyltetrazole-5-thiol to form the final product, 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine.
Aplicaciones Científicas De Investigación
2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, pulmonary fibrosis, and atherosclerosis. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the PDGFR pathway, which is involved in tumor growth and angiogenesis. In pulmonary fibrosis, 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has been shown to reduce the deposition of collagen and fibrosis in the lungs. In atherosclerosis, 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has been shown to reduce the formation of plaques in the arteries.
Propiedades
Nombre del producto |
2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine |
---|---|
Fórmula molecular |
C20H14F2N6 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyltetrazol-5-yl)pyrimidine |
InChI |
InChI=1S/C20H14F2N6/c21-14-8-13(9-15(22)10-14)18-17(11-23-19(24-18)12-6-7-12)20-25-26-27-28(20)16-4-2-1-3-5-16/h1-5,8-12H,6-7H2 |
Clave InChI |
NHPABIDGNLTZKM-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC=C(C(=N2)C3=CC(=CC(=C3)F)F)C4=NN=NN4C5=CC=CC=C5 |
SMILES canónico |
C1CC1C2=NC=C(C(=N2)C3=CC(=CC(=C3)F)F)C4=NN=NN4C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.